![molecular formula C18H18FN7O B3724506 4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3724506.png)
4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Overview
Description
This compound is a derivative of 4-Hydroxybenzaldehyde (4-HBA), which is a naturally occurring benzaldehyde and the major active constituent of Gastrodia elata . It is a structural isomer of salicylaldehyde with one hydroxyl (-OH) group at the para position of the phenolic ring .
Synthesis Analysis
The synthesis of 4-Hydroxybenzaldehyde can be achieved by directly oxidizing p-cresol with air or oxygen under the action of a catalyst . Another method involves the oxidation-reduction of p-nitrotoluene with sodium polysulfide . The product is then distilled with steam to remove p-nitrotoluene and p-aminotoluene .Molecular Structure Analysis
The molecular structure of 4-Hydroxybenzaldehyde consists of a phenolic ring with a hydroxyl (-OH) group at the para position .Chemical Reactions Analysis
4-Hydroxybenzaldehyde can react with dimethyl sulfate to produce anisaldehyde, react with acetaldehyde to produce p-hydroxycinnamaldehyde, and further oxidize to produce cinnamic acid . This product can be directly oxidized to produce p-hydroxybenzoic acid, reduced to p-hydroxybenzyl alcohol .Physical And Chemical Properties Analysis
4-Hydroxybenzaldehyde is soluble in water (13.8g/L), ether, alcohol, and acetone . It is air sensitive and should be stored in cool, dry conditions in well-sealed containers .Mechanism of Action
Safety and Hazards
Future Directions
4-Hydroxybenzaldehyde is an important intermediate in medicine, spices, and liquid crystals . It is also an important pharmaceutical intermediate, liquid crystal raw material, and other organic synthesis intermediates, with a wide range of uses . Future research may focus on expanding its applications in these areas.
properties
IUPAC Name |
4-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-26(2)18-23-16(21-14-7-5-13(19)6-8-14)22-17(24-18)25-20-11-12-3-9-15(27)10-4-12/h3-11,27H,1-2H3,(H2,21,22,23,24,25)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOQSVDQTLLTAX-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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